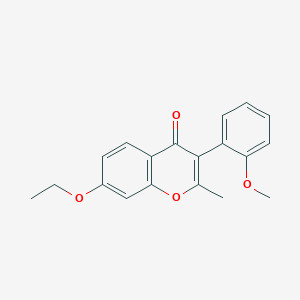

7-ethoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Beschreibung

7-ethoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Eigenschaften

IUPAC Name |

7-ethoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-4-22-13-9-10-15-17(11-13)23-12(2)18(19(15)20)14-7-5-6-8-16(14)21-3/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLWQYQVBHETQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired chromen-4-one derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

7-ethoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry: The compound is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Wirkmechanismus

The mechanism of action of 7-ethoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 7-Ethoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

- 7-Methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one

- 3,7-Dimethoxy-2-phenyl-1-benzopyran-4-one

Uniqueness

Compared to similar compounds, 7-ethoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one exhibits unique properties due to the presence of specific functional groups, such as the ethoxy and methoxy groups

Biologische Aktivität

7-ethoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromenone class, characterized by a unique structure that includes ethoxy and methoxy substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties.

- Molecular Formula : C17H18O4

- Molecular Weight : 302.33 g/mol

- Structure : The compound features a chromenone backbone with specific substitutions that enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound acts as a free radical scavenger, thereby reducing oxidative stress within cells. This property is crucial in preventing cellular damage associated with various diseases.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory processes, potentially making it a candidate for treating inflammatory diseases.

- Signal Transduction Modulation : It may influence signaling pathways that regulate cell growth and apoptosis, contributing to its therapeutic potential in cancer treatment.

Research Findings

Recent studies have highlighted the following findings regarding the biological activities of this compound:

- Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

- Antioxidant Properties : The compound exhibited strong antioxidant activity in various assays, effectively scavenging free radicals and reducing oxidative stress markers in cellular models.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(4-Methoxyphenyl)-2-methylchromen-4-one | C19H18O3 | Anti-cancer properties |

| 7-Hydroxyflavone | C15H10O5 | Antioxidant effects |

| 2-Methylchromen-4-one | C10H10O | Precursor for derivatives |

The unique combination of ethoxy and methoxy groups in this compound enhances its biological activity compared to simpler chromene derivatives.

Case Study 1: Anti-inflammatory Activity

In a controlled laboratory setting, researchers investigated the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) upon treatment with varying concentrations of the compound. This suggests its potential application in managing inflammatory diseases.

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of this compound against hydrogen peroxide-induced oxidative stress in neuronal cell lines. The results indicated that treatment with this compound significantly improved cell viability and reduced markers of apoptosis, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.